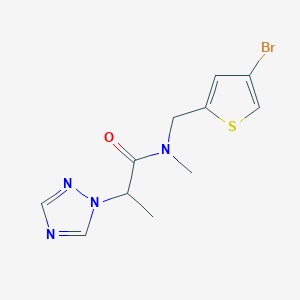
n-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1h-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a bromothiophene moiety, a triazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is prepared through bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The bromothiophene intermediate is then alkylated with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Triazole Formation: The alkylated bromothiophene is reacted with 1H-1,2,4-triazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the triazole ring.
Propanamide Formation: The final step involves the reaction of the triazole intermediate with a propanamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.
Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to the inhibition of cell growth.
Pathways Involved: It interferes with the biosynthetic pathways of essential cellular components, disrupting the normal functioning of microbial cells.
Comparison with Similar Compounds
Similar Compounds
N-((4-Chlorothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-((4-Fluorothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
N-((4-Methylthiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C11H13BrN4OS |
|---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H13BrN4OS/c1-8(16-7-13-6-14-16)11(17)15(2)4-10-3-9(12)5-18-10/h3,5-8H,4H2,1-2H3 |
InChI Key |
HTZCPYDFGJIRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CS1)Br)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















